![molecular formula C15H17BrN2S B2916192 5-(4-bromophenyl)-2-(cyclopentylthio)-1-methyl-1H-imidazole CAS No. 1207019-81-5](/img/structure/B2916192.png)
5-(4-bromophenyl)-2-(cyclopentylthio)-1-methyl-1H-imidazole
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Description
5-(4-bromophenyl)-2-(cyclopentylthio)-1-methyl-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It has been extensively studied in scientific research for its potential therapeutic applications.
Scientific Research Applications
COX-2 Inhibition and Anti-inflammatory Activity
One significant application of this compound is its role as a selective cyclooxygenase-2 (COX-2) inhibitor. Studies have demonstrated that compounds similar in structure, such as 1-(4-bromophenyl)-5-(4-methylsulfonylphenyl)-2-methylthioimidazole, show potent and selective inhibition of COX-2. This suggests potential anti-inflammatory applications comparable to celecoxib, a well-known anti-inflammatory drug (Navidpour et al., 2007).
Cytotoxic Properties Against Cancer Cells
Compounds closely related to 5-(4-bromophenyl)-2-(cyclopentylthio)-1-methyl-1H-imidazole have shown significant cytotoxic activities against human tumor cell lines. For example, derivatives of 1-methyl-1H-imidazole have been noted for their high cytotoxicity, implying potential applications in cancer research and therapy (Bellina et al., 2008).
Antimicrobial and Antituberculosis Activities
The antimicrobial properties of similar compounds have been extensively studied. For instance, derivatives of imidazo[2,1-b]thiazole, which bear resemblance to the compound , have shown promising antimicrobial and antituberculosis activities. This indicates potential applications in treating bacterial and fungal infections, as well as tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).
Anticancer Evaluation
Additionally, derivatives like 2-cyclopropylimidazo[2,1-b][1,3,4]-thiadiazole have been prepared and evaluated for their anticancer activities. Some of these derivatives have demonstrated selective toxicity towards cancer cell lines, especially leukemic cancer cells, making them candidates for further research in cancer treatment (Noolvi et al., 2011).
Structural and Molecular Studies
Research has also been conducted on the crystal structures and molecular docking studies of similar compounds. These studies are crucial for understanding the molecular basis of the biological activities and interactions of these compounds, which can be applied in the design of new drugs (Sharma et al., 2018).
properties
IUPAC Name |
5-(4-bromophenyl)-2-cyclopentylsulfanyl-1-methylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2S/c1-18-14(11-6-8-12(16)9-7-11)10-17-15(18)19-13-4-2-3-5-13/h6-10,13H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJUYAIXLLOBAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SC2CCCC2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromophenyl)-2-(cyclopentylthio)-1-methyl-1H-imidazole |
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